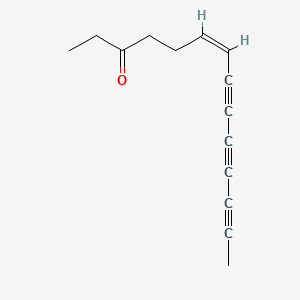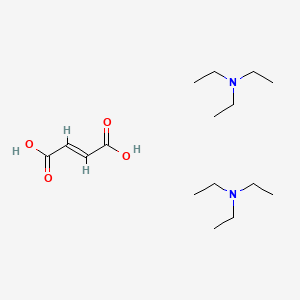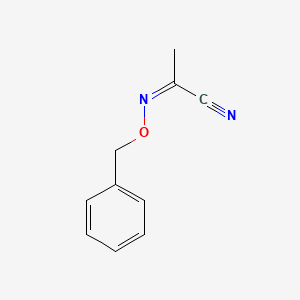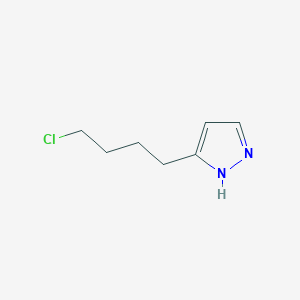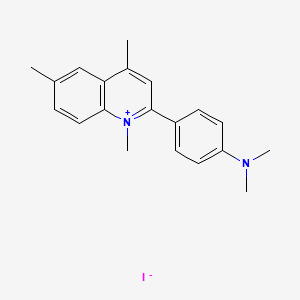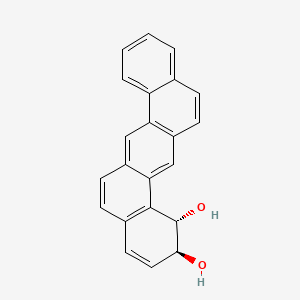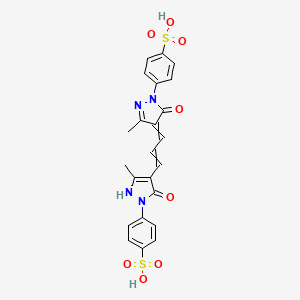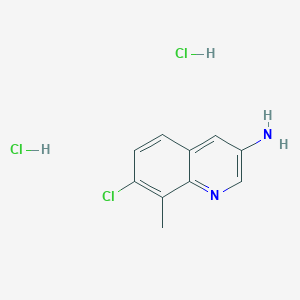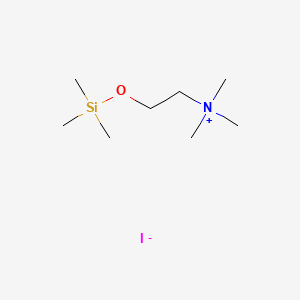
2-Isobutyl-4-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-4-methyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2. It is a clear, colorless liquid known for its fruity, slightly fatty aroma. This compound is often used as a flavoring agent in various food products due to its pleasant scent and taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-methyl-1,3-dioxane typically involves the reaction of isobutyl alcohol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a temperature range of 150-153°C and a density of 0.895 g/mL at 25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isobutyl-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors and fragrances, particularly in dairy applications, apple, pineapple, and cocoa nuances
Mecanismo De Acción
The mechanism of action of 2-Isobutyl
Propiedades
Número CAS |
3080-75-9 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-9-10-5-4-8(3)11-9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZFBLKHRAGAMZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(O1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


